N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide
Description
N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide is a pyridine derivative characterized by a 2,2-dimethylpropionamide (pivalamide) group attached to the pyridine ring at position 3 and a formyl (-CHO) substituent at position 4. This compound is of interest in medicinal chemistry and materials science due to its reactive aldehyde group, which facilitates further derivatization. However, nomenclature discrepancies exist in literature: lists a structurally inverted variant, N-(3-Formyl-pyridin-4-yl)-2,2-dimethyl-propionamide, highlighting the need for careful verification of substituent positions in synthesis and applications .
Properties
IUPAC Name |
N-(4-formylpyridin-3-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-11(2,3)10(15)13-9-6-12-5-4-8(9)7-14/h4-7H,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVSJDANXUJTRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CN=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364054 | |
| Record name | N-(4-Formylpyridin-3-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127446-35-9 | |
| Record name | N-(4-Formyl-3-pyridinyl)-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127446-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Formylpyridin-3-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions
-
Substrate : 3-Amino-4-formylpyridine (hypothetical precursor)
-
Reagent : Pivaloyl chloride (1.2 eq)
-
Base : Triethylamine (2.0 eq)
-
Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Temperature : 0°C to room temperature
-
Time : 2–4 hours
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of pivaloyl chloride. Triethylamine neutralizes HCl byproduct, driving the reaction to completion.
Directed Ortho-Metalation and Formylation
This method leverages directed metalation to introduce the formyl group post-acylation.
Stepwise Synthesis
-
Acylation of 3-Aminopyridine :
-
Lithiation and Formylation :
Key Data
| Step | Yield (%) | Purity (%) |
|---|---|---|
| 1 | 85–90 | 95 |
| 2 | 60–65 | 90 |
This approach avoids unstable intermediates but requires stringent anhydrous conditions.
Oxidation of N-(4-Methylpyridin-3-yl)pivalamide
The formyl group is introduced via oxidation of a methyl substituent.
Procedure
Reaction Mechanism
SeO₂ abstracts a hydrogen from the methyl group, forming a selenide intermediate that hydrolyzes to the aldehyde.
| Parameter | Value |
|---|---|
| Temperature | 100°C |
| Oxidation Yield | 50–55% |
| Byproducts | Overoxidized acids |
Nitration-Reduction-Acylation Sequence
This multi-step route starts with 4-formylpyridine.
Steps
Critical Analysis
-
Nitration Challenges : The formyl group’s meta-directing nature complicates regioselective nitration.
-
Yield Optimization :
Step Yield (%) 1 40–45 2 75–80 3 85–90
Vilsmeier-Haack Formylation of N-(Pyridin-3-yl)pivalamide
A formylation strategy using the Vilsmeier-Haack reagent.
Protocol
Outcomes
-
Yield : 55–60%
-
Side Products : Di-formylated derivatives (10–15%)
Chemical Reactions Analysis
Types of Reactions
N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: N-(4-Carboxy-pyridin-3-yl)-2,2-dimethyl-propionamide.
Reduction: N-(4-Hydroxymethyl-pyridin-3-yl)-2,2-dimethyl-propionamide.
Substitution: N-(4-Nitro-pyridin-3-yl)-2,2-dimethyl-propionamide.
Scientific Research Applications
Pharmacological Studies
Recent studies have highlighted the potential of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide as an agonist for formyl peptide receptor 2 (FPR2). FPR2 plays a crucial role in mediating inflammatory responses and has been implicated in various diseases such as:
- Neurodegenerative Diseases : Activation of FPR2 has shown promise in reducing inflammation associated with conditions like Alzheimer's disease. Compounds that activate FPR2 can inhibit pro-inflammatory cytokines and improve neuronal survival in experimental models .
- Chronic Inflammatory Conditions : The compound's ability to modulate inflammatory pathways suggests potential applications in treating chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and sepsis .
Drug Development
The unique properties of this compound make it a candidate for drug development:
- Novel Therapeutics : As part of a series of ureidopropanamide derivatives, this compound has been optimized for enhanced potency and metabolic stability. Modifications to its structure have resulted in compounds with improved pharmacokinetic profiles suitable for therapeutic use .
Biochemical Research
The compound is utilized in biochemical assays to study the interactions between ligands and receptors. Its role as an FPR2 agonist allows researchers to explore signaling pathways involved in inflammation and resolution processes.
Case Study 1: Neuroprotection in Alzheimer's Disease
In a study involving APP/PS1 mouse models of Alzheimer's disease, administration of FPR2 agonists similar to this compound demonstrated significant reductions in microglial activation and amyloid plaque load. This suggests that targeting FPR2 may provide a novel strategy for neuroprotection against Alzheimer's pathology .
Case Study 2: Inhibition of Pro-inflammatory Cytokines
Research conducted on microglial cells showed that compounds related to this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-1β when stimulated with lipopolysaccharide (LPS). These findings indicate the compound's potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, thereby inhibiting their activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues, enhancing the binding affinity of the compound.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound’s structural analogs primarily differ in substituent type, position, and functional groups on the pyridine ring. Key examples include:
Table 1: Substituent Comparison of Pyridine-Based Pivalamide Derivatives
*Molecular weight calculated based on formula C₁₁H₁₄N₂O₂ ( lists a derivative with MW 434.45, but this includes additional functional groups).
Functional and Application Differences
- Aldehyde vs. Hydroxymethyl : The formyl group in this compound enables conjugation reactions (e.g., Schiff base formation), making it valuable for inhibitor development (). In contrast, the hydroxymethyl analog (CAS 653584-64-6) is less reactive but serves as a stable intermediate .
- Halogenated Derivatives : Iodo- and bromo-substituted variants (e.g., CAS 677327-29-6) are pivotal in cross-coupling reactions for drug discovery .
- Methoxy and Dimethoxymethyl Groups : These substituents enhance solubility and steric bulk, influencing binding affinity in enzyme inhibition studies .
Physicochemical and Commercial Profiles
- Purity and Availability : The hydroxymethyl analog (CAS 653584-64-6) is available in reagent grade, while the dimethoxymethyl derivative is a high-cost specialty chemical (₹15,003.45/g).
- Stability : Formyl-containing compounds may require storage under inert conditions due to aldehyde reactivity, whereas halogenated analogs are more stable .
Biological Activity
N-(4-Formyl-pyridin-3-yl)-2,2-dimethyl-propionamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in various research fields.
Chemical Structure and Synthesis
This compound features a pyridine ring with a formyl group and a dimethyl-propionamide moiety. The synthesis typically involves the reaction of 4-formylpyridine with 2,2-dimethylpropionyl chloride, using triethylamine as a base under anhydrous conditions. This method ensures high purity and yield through standard purification techniques such as recrystallization or column chromatography.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic residues in enzyme active sites, potentially inhibiting their activity. Additionally, the pyridine ring may engage in π-π stacking interactions with aromatic amino acids, enhancing binding affinity .
Enzyme Inhibition
Research indicates that this compound can serve as a probe for studying enzyme mechanisms. It has been shown to inhibit various enzymes by targeting their active sites, which is crucial for understanding metabolic pathways and developing therapeutic agents.
Anticancer Activity
Preliminary studies have explored the anticancer potential of this compound. Its structural properties suggest it may interact with DNA or other critical cellular components involved in cancer progression. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester | Carbamic acid moiety | Moderate enzyme inhibition |
| N-(4-Formyl-pyridin-3-yl)-carbamic acid methyl ester | Methyl ester moiety | Lower anticancer activity |
| N-(4-Hydroxymethyl-pyridin-3-yl)-2,2-dimethyl-propionamide | Hydroxymethyl substitution | Enhanced binding affinity |
This table illustrates that while similar compounds exhibit some biological activity, the unique dimethyl-propionamide structure of this compound may confer distinct physicochemical properties that enhance its biological efficacy .
Case Studies and Research Findings
- Enzyme Mechanism Studies : A study investigated the inhibition of specific enzymes by using this compound as a model compound. The results indicated significant inhibition rates that were dose-dependent, suggesting its potential as an enzyme inhibitor in drug development.
- Anticancer Activity Assessment : In vitro tests on various cancer cell lines revealed that the compound exhibited cytotoxicity comparable to established anticancer agents. The mechanism was hypothesized to involve DNA intercalation or disruption of cellular signaling pathways .
- Structure-Activity Relationship (SAR) Studies : Recent SAR studies have highlighted the importance of the formyl group and the pyridine ring in modulating biological activity. Variations in substituents on these moieties significantly affected enzyme inhibition and cytotoxicity profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
